molecular formula C24H30N2O4S B2620085 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine CAS No. 946378-65-0

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine

Cat. No.: B2620085
CAS No.: 946378-65-0
M. Wt: 442.57
InChI Key: YWFGLYMPAXUXDS-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety and a sulfonyl group attached to a cyclohexylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Piperazine Ring: Piperazine can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the sulfonylated piperazine under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted piperazines or sulfonamides.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: This compound can be used to study the interactions with various biological targets, including enzymes and receptors.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine: Lacks the sulfonyl group, which may reduce its potency or specificity.

    4-((4-Cyclohexylphenyl)sulfonyl)piperazine: Lacks the benzo[d][1,3]dioxole moiety, which may affect its ability to interact with certain targets.

Uniqueness

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine is unique due to the presence of both the benzo[d][1,3]dioxole and sulfonyl groups, which provide a combination of hydrophobic and hydrogen-bonding interactions. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-cyclohexylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4S/c27-31(28,22-9-7-21(8-10-22)20-4-2-1-3-5-20)26-14-12-25(13-15-26)17-19-6-11-23-24(16-19)30-18-29-23/h6-11,16,20H,1-5,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFGLYMPAXUXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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